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Compound of Interest

Compound Name: Ro 04-5595

Cat. No.: B15618879 Get Quote

This document provides an in-depth overview of Ro 04-5595, a selective antagonist for the

GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It is intended for researchers,

scientists, and professionals in drug development, offering detailed information on its discovery,

mechanism of action, synthesis, and key experimental protocols.

Discovery and Background
Ro 04-5595 is a tetrahydroisoquinoline derivative first synthesized in the early 1960s at

Hoffmann-La-Roche.[1][2] It is a close structural analogue of the non-narcotic analgesic

Versidyne (also known as Methofoline or Ro 4-1778/1).[1][2] The primary structural distinction

is the presence of a free phenolic hydroxyl group at the 7-position in Ro 04-5595, whereas

Versidyne has a methoxy group at the same position.[1] This modification is critical for its

selective activity at the NMDA receptor.

Mechanism of Action
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and

memory.[3] Its activation requires the binding of both the neurotransmitter glutamate to the

GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[1][3]

Ro 04-5595 functions as a selective, non-competitive antagonist of NMDA receptors that

contain the GluN2B subunit.[1][4] It exerts its inhibitory effect by binding to an allosteric site

located at the interface of the N-terminal domains of the GluN1 and GluN2B subunits.[5] In

silico modeling studies suggest that Ro 04-5595 binds to the EVT-101 binding pocket, which is
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distinct from but overlaps with the well-known ifenprodil binding site.[6] This binding prevents

the conformational changes necessary for channel opening and subsequent calcium influx,

effectively inhibiting receptor function independently of the endogenous glutamate

concentration.[1]
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Fig. 1: Allosteric inhibition of the NMDA receptor by Ro 04-5595.

Synthesis
The synthesis of Ro 04-5595, particularly its radiolabeled form ([11C]Ro 04-5595) for Positron

Emission Tomography (PET) studies, is well-documented. The process involves the N-

methylation of a desmethyl precursor.

Precursor: N-desmethyl-Ro-04-5595 (1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-

tetrahydroisoquinoline).[1][2]

Reaction: The radiosynthesis is achieved through N-methylation using [11C]iodomethane

([11C]CH3I).[1][2] The reaction is typically performed in dimethylformamide (DMF) at 40°C

for one minute, often employing the "captive solvent" method for efficient radiolabeling.[1][2]

[7]
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Fig. 2: General workflow for the radiosynthesis of [11C]Ro 04-5595.

Quantitative Data
The pharmacological and radiosynthetic properties of Ro 04-5595 have been characterized in

multiple studies.

Table 1: Binding Affinity and Potency

Parameter Value
Method /
Conditions

Reference(s)

Ki 31 nM
Selective
antagonist for
GluN2B

Ki 2 nM

Relative to

[3H]ifenprodil in rat

brain slices

[1][2]

Kd 20 ± 3 nM
Competitive binding

studies
[8]

EC50 186 ± 32 nM
Inhibition of calcium

influx
[6]

| Ki (off-target) | 66 nM | Mu opioid receptor (MOR) |[8] |

Table 2: Radiosynthesis and In Vivo PET Imaging Data for [11C]Ro 04-5595
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Parameter Value
Species /
Conditions

Reference(s)

Radiochemical Yield 13 ± 3% End of synthesis [1][2][8]

Radiochemical Purity >98% HPLC [1][2][8]

Molar Activity 12–43 MBq/nmol At injection [1][2]

Synthesis Time 45–50 min Total duration [1]

Peak SUV ~0.7 Rat brain [1][2]

| Washout t1/2 | ~20 min | Rat brain |[1] |

Key Experimental Protocols
This protocol is adapted from the method described by Jakobsson et al. (2019).[1][2]

Precursor Preparation: Dissolve the N-desmethyl-Ro-04-5595 precursor in

dimethylformamide (DMF).

Radiolabeling: Produce [11C]Iodomethane ([11C]CH3I) from cyclotron-produced [11C]CO2.

Reaction: Introduce the [11C]CH3I into the precursor solution. Perform the N-methylation

reaction at 40°C for 1 minute using the captive solvent method.[1][2][7]

Purification: Quench the reaction and purify the resulting [11C]Ro 04-5595 using reverse-

phase high-performance liquid chromatography (RP-HPLC).

Formulation: Collect the radioactive product fraction, remove the HPLC solvent under a

stream of nitrogen, and formulate the final product in a sterile solution (e.g., saline with

ethanol) for intravenous injection.

Quality Control: Verify the radiochemical purity and molar activity of the final product before

use.

This protocol is based on methodologies for assessing receptor binding in brain tissue.[9][10]
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Tissue Preparation: Thaw cryostat-cut rodent brain sections (e.g., 20 µm coronal sections) at

room temperature for 15 minutes.

Pre-incubation: Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at

room temperature to wash away endogenous ligands.[9]

Incubation: Incubate the sections with a solution containing [3H]Ro 04-5595 (e.g., 5-20 nM)

in fresh buffer for 90 minutes.[9][11] For determining non-specific binding, co-incubate a

parallel set of slides with a high concentration of a competing ligand (e.g., 10 µM unlabeled

Ro 04-5595 or Ro 25-6981).[10]

Washing: Wash the sections in ice-cold Tris-HCl buffer (e.g., 3 x 5 minutes) followed by a

brief dip in ice-cold deionized water to remove unbound radioligand.[9]

Drying and Exposure: Thoroughly dry the sections in a stream of cold air. Appose the dried

sections to a tritium-sensitive phosphor imaging plate or film for 4-5 weeks.[9]

Analysis: Quantify the binding density in various brain regions using appropriate imaging

analysis software. Specific binding is calculated by subtracting the non-specific binding from

the total binding.

This protocol describes a general method for analyzing radiometabolites in plasma and brain

tissue following tracer injection.[9]

Sample Collection: At a predetermined time point (e.g., 15 minutes) post-injection of [11C]Ro
04-5595, collect a terminal blood sample and dissect the brain.[9]

Sample Preparation (Plasma): Centrifuge the blood sample to separate plasma. Precipitate

proteins by adding an equal volume of acetonitrile, vortex, and centrifuge to collect the

supernatant.

Sample Preparation (Brain): Homogenize the dissected brain tissue in a suitable buffer or

solvent (e.g., acetonitrile/water mixture). Centrifuge the homogenate to pellet cellular debris

and collect the supernatant.

HPLC Analysis: Inject the supernatant samples (100-200 µL) onto an RP-HPLC system (e.g.,

Xterra RP C18 column) equipped with a radioactivity detector.[9]
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Elution: Elute the samples using an isocratic or gradient mobile phase (e.g., 45% 0.1%

phosphoric acid in water and 55% acetonitrile) at a constant flow rate (e.g., 0.3 mL/min).[9]

Data Analysis: Analyze the resulting radio-chromatogram to determine the percentage of

radioactivity corresponding to the intact parent tracer versus its radioactive metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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